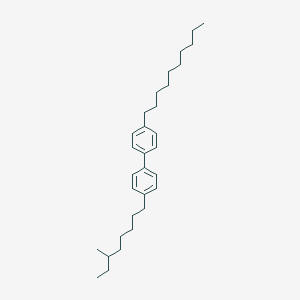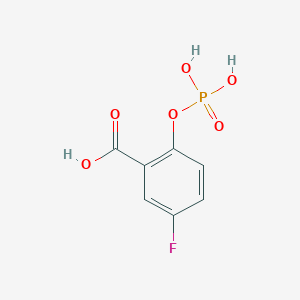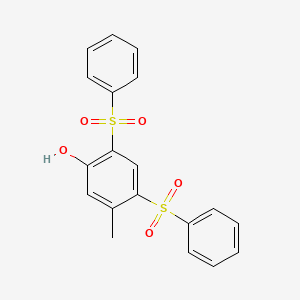
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group substituted with a methyl group and two phenylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- typically involves the sulfonation of a methyl-substituted phenol. One common method is the reaction of 5-methyl-2,4-dihydroxybenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Phenol, 5-methyl-2,4-bis(phenylsulfonyl)-.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenylsulfonyl groups can be reduced to thiophenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiophenol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenylsulfonyl groups can interact with cellular membranes and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,4-bis(phenylsulfonyl)
- Phenol, 2,4-bis(1-phenylethyl)
- Phenol, 2,4-bis(1,1-dimethylethyl)
Uniqueness
Phenol, 5-methyl-2,4-bis(phenylsulfonyl)- is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions compared to other similar compounds
Propiedades
Número CAS |
177325-64-3 |
|---|---|
Fórmula molecular |
C19H16O5S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2,4-bis(benzenesulfonyl)-5-methylphenol |
InChI |
InChI=1S/C19H16O5S2/c1-14-12-17(20)19(26(23,24)16-10-6-3-7-11-16)13-18(14)25(21,22)15-8-4-2-5-9-15/h2-13,20H,1H3 |
Clave InChI |
GWOXYMWRPLOQTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



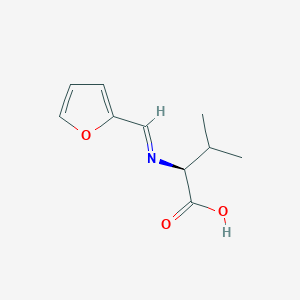
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
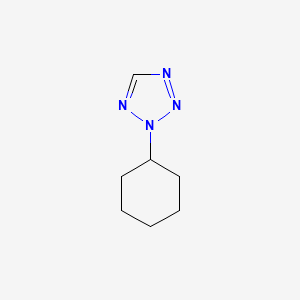

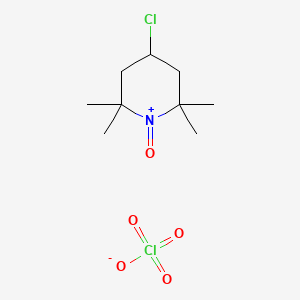
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)

![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
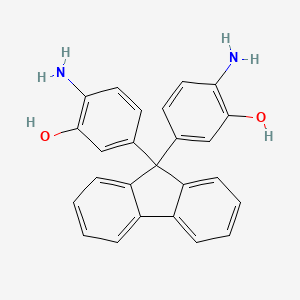
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
